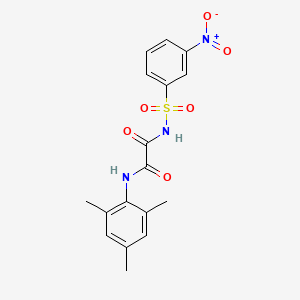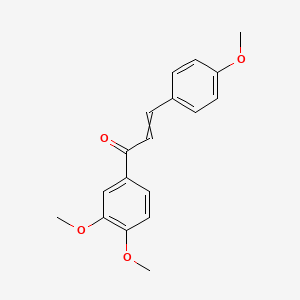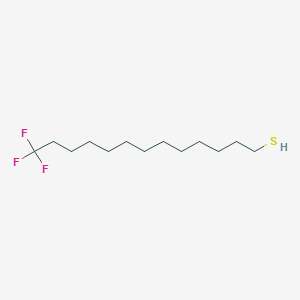
13,13,13-Trifluorotridecane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,13,13-Trifluorotridecane-1-thiol is an organosulfur compound with the molecular formula C13H25F3S It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a tridecane chain, with a thiol group (-SH) at the opposite end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 13,13,13-trifluorotridecane with hydrogen sulfide (H2S) in the presence of a catalyst to introduce the thiol group .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes followed by thiolation. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the desired transformations.
Analyse Chemischer Reaktionen
Types of Reactions: 13,13,13-Trifluorotridecane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Tridecane.
Substitution: Various substituted thiol derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
13,13,13-Trifluorotridecane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific thiol-reactive properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
Wirkmechanismus
The mechanism of action of 13,13,13-Trifluorotridecane-1-thiol involves its interaction with various molecular targets through its thiol group. Thiols are known to participate in redox reactions, acting as antioxidants or pro-oxidants depending on the context. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in studying redox biology and related fields .
Vergleich Mit ähnlichen Verbindungen
13,13,13-Trifluorotridecane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
13,13,13-Trifluorotridecane: Lacks the thiol group, making it less reactive in certain chemical reactions.
13,13,13-Trifluorotridecane-1-amine: Contains an amine group, leading to different chemical properties and reactivity.
Uniqueness: 13,13,13-Trifluorotridecane-1-thiol is unique due to the combination of a thiol group and three fluorine atoms, which imparts distinct chemical and physical properties. The presence of fluorine atoms increases the compound’s lipophilicity and stability, while the thiol group provides a reactive site for various chemical transformations .
Eigenschaften
CAS-Nummer |
200501-45-7 |
|---|---|
Molekularformel |
C13H25F3S |
Molekulargewicht |
270.40 g/mol |
IUPAC-Name |
13,13,13-trifluorotridecane-1-thiol |
InChI |
InChI=1S/C13H25F3S/c14-13(15,16)11-9-7-5-3-1-2-4-6-8-10-12-17/h17H,1-12H2 |
InChI-Schlüssel |
MDTGEIZLPBDART-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCS)CCCCCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


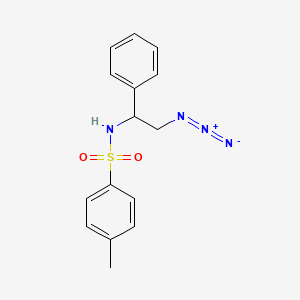
![5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)
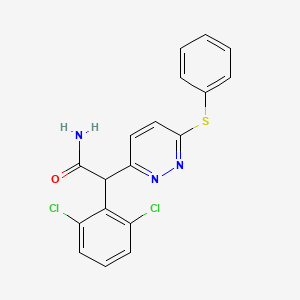
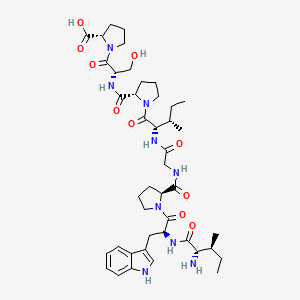
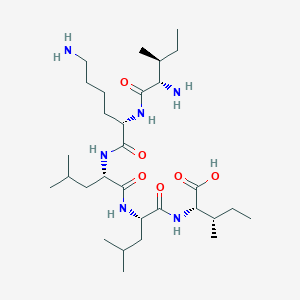
![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)
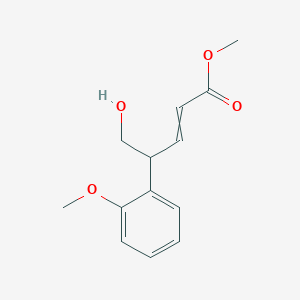
![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)
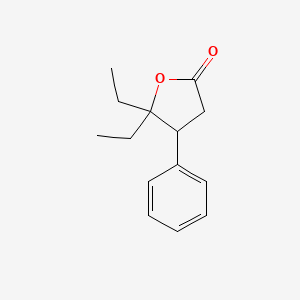
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
